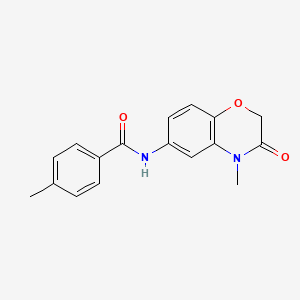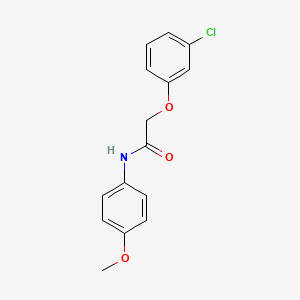![molecular formula C16H18N2OS B5110948 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a thioquinoline derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and biochemistry. In
Aplicaciones Científicas De Investigación
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has shown a wide range of potential applications in scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been reported to have antimicrobial, antifungal, and antitumor activities. In addition, this compound has also shown potential as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition can lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been reported to have antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline in lab experiments is its broad range of potential applications. This compound has been investigated for its antimicrobial, antifungal, and antitumor activities, making it a versatile research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-3-formylquinoline with 1-methyl-2-pyrrolidinone and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline.
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(16(19)18-10-4-5-11-18)20-15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNGLCXYBCPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)